molecular formula C9H15NOS B14694719 2-Hexyl-1,2-thiazol-3(2H)-one CAS No. 33319-59-4

2-Hexyl-1,2-thiazol-3(2H)-one

Cat. No.: B14694719
CAS No.: 33319-59-4
M. Wt: 185.29 g/mol
InChI Key: AGFUKMDRIHASIN-UHFFFAOYSA-N
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Description

2-Hexyl-1,2-thiazol-3(2H)-one is an organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hexyl-1,2-thiazol-3(2H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of hexylamine with carbon disulfide and an α-haloketone under basic conditions. The reaction proceeds through the formation of an intermediate dithiocarbamate, which cyclizes to form the thiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Hexyl-1,2-thiazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazoles.

    Substitution: Electrophilic substitution reactions can occur at the carbon atoms adjacent to the nitrogen and sulfur atoms.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazoles.

    Substitution: Halogenated, nitrated, or sulfonated thiazoles.

Scientific Research Applications

2-Hexyl-1,2-thiazol-3(2H)-one has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its biological activity.

    Industry: Used in the development of new materials with specific properties, such as corrosion inhibitors or dyes.

Mechanism of Action

The mechanism of action of 2-Hexyl-1,2-thiazol-3(2H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, disrupting normal cellular processes. The sulfur and nitrogen atoms in the thiazole ring can form strong interactions with metal ions or other biomolecules, leading to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1,2-thiazol-3(2H)-one: Similar structure but with a methyl group instead of a hexyl group.

    2-Phenyl-1,2-thiazol-3(2H)-one: Contains a phenyl group, leading to different chemical and biological properties.

Uniqueness

2-Hexyl-1,2-thiazol-3(2H)-one is unique due to its hexyl side chain, which can influence its solubility, reactivity, and biological activity compared to other thiazoles.

Properties

CAS No.

33319-59-4

Molecular Formula

C9H15NOS

Molecular Weight

185.29 g/mol

IUPAC Name

2-hexyl-1,2-thiazol-3-one

InChI

InChI=1S/C9H15NOS/c1-2-3-4-5-7-10-9(11)6-8-12-10/h6,8H,2-5,7H2,1H3

InChI Key

AGFUKMDRIHASIN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1C(=O)C=CS1

Origin of Product

United States

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